MIC90 for H. influenzae: Cefetamet 0.39 μg/mL vs. Cefaclor ≥16 μg/mL (Resistant)
In a study of 2,212 Haemophilus influenzae isolates, including β-lactamase-positive and ampicillin-resistant strains, cefetamet maintained activity with all isolates inhibited at ≤2 mg/L, whereas cefaclor showed 6.8% resistance (MIC ≥16 mg/L) and loracarbef showed 3.8% resistance [1]. Another study found cefetamet MIC90 at 0.39 μg/mL against H. influenzae, significantly lower than the resistant threshold for cefaclor [2].
| Evidence Dimension | MIC90 against Haemophilus influenzae |
|---|---|
| Target Compound Data | MIC90 = 0.39 μg/mL; all isolates inhibited at ≤2 mg/L |
| Comparator Or Baseline | Cefaclor: MIC ≥16 mg/L (6.8% resistant); Cefixime: all isolates inhibited at ≤1 mg/L |
| Quantified Difference | Cefetamet MIC90 0.39 μg/mL vs. cefaclor resistance threshold ≥16 μg/mL (approximately 40-fold difference) |
| Conditions | In vitro susceptibility testing against 2,212 clinical isolates, including β-lactamase-positive and ampicillin-resistant strains |
Why This Matters
Demonstrates cefetamet's retained efficacy against H. influenzae strains resistant to earlier-generation cephalosporins, a key respiratory pathogen.
- [1] Williams JD, et al. In vitro susceptibility of Haemophilus influenzae to cefaclor, cefixime, cefetamet and loracarbef. Eur J Clin Microbiol Infect Dis. 1992 Aug;11(8):748-51. View Source
- [2] Shimada J, et al. Clinical and bacteriological effects of cefetamet pivoxil against community-acquired respiratory tract infections. Jpn J Antibiot. 1994;47(9):756-67. View Source
